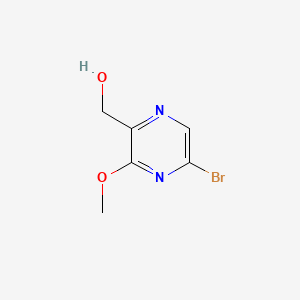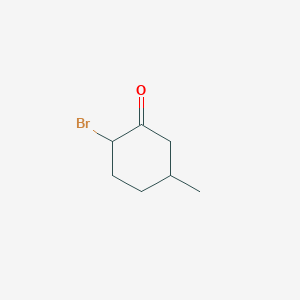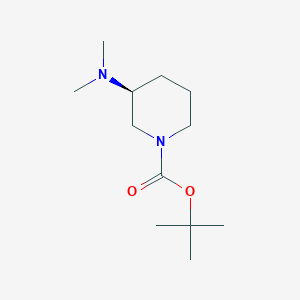
(S)-N-Boc-3-dimethylaminopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Boc-3-dimethylaminopiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a dimethylamino group at the 3-position of the piperidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-dimethylaminopiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Protection of Nitrogen: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Dimethylamino Group: The 3-position of the piperidine ring is functionalized with a dimethylamino group. This can be accomplished through a nucleophilic substitution reaction using a suitable dimethylamine source.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Boc-3-dimethylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields N-oxides, while reduction can produce the free amine.
Aplicaciones Científicas De Investigación
(S)-N-Boc-3-dimethylaminopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (S)-N-Boc-3-dimethylaminopiperidine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Boc-3-aminopiperidine: Similar structure but lacks the dimethylamino group.
(S)-N-Boc-4-dimethylaminopiperidine: Similar but with the dimethylamino group at the 4-position.
(S)-N-Boc-3-methylaminopiperidine: Similar but with a methylamino group instead of a dimethylamino group.
Uniqueness
(S)-N-Boc-3-dimethylaminopiperidine is unique due to the presence of both the Boc protecting group and the dimethylamino group at the 3-position. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(dimethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Clave InChI |
HFIAGQNFPTWBQZ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





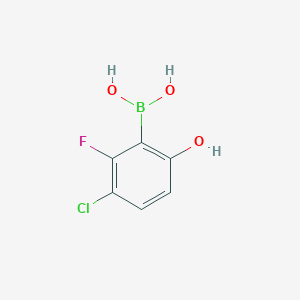
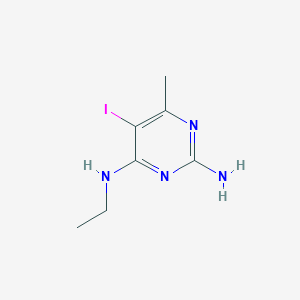

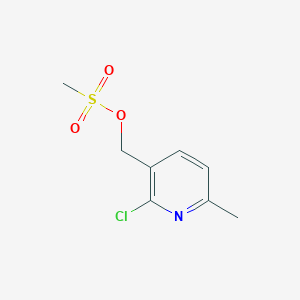
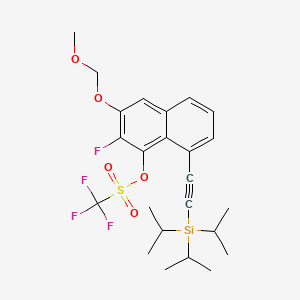
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
